Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a bicyclic azabicycloheptane framework
Preparation Methods
The synthesis of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of the compound. Additionally, industrial production methods often involve the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, followed by the protection of the primary amine with a tert-butyl group .
Chemical Reactions Analysis
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
These compounds share similar bicyclic frameworks but differ in functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
JUHLFJPXUANZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)N |
Origin of Product |
United States |
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